
3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane is a chemical compound that is mainly used in scientific research. It is a silane coupling agent that is commonly used to modify the surface of inorganic materials, such as silica and glass, to improve their compatibility with organic materials.
Mécanisme D'action
The mechanism of action of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane involves the reaction of the chloropropyl group with the surface of inorganic materials, such as silica and glass, to form a covalent bond. The trimethylsilyl groups provide hydrophobicity to the surface, which improves its compatibility with organic materials.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane. However, it is known to be a relatively stable compound that is not expected to have significant toxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in lab experiments include its ability to modify the surface of inorganic materials to improve their compatibility with organic materials, its stability, and its relatively low toxicity. However, its limitations include its high cost, the need for anhydrous conditions during synthesis and handling, and the potential for the formation of unwanted byproducts during synthesis.
Orientations Futures
There are several future directions for the use of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in scientific research. One potential direction is the development of new coupling agents that are more efficient and cost-effective. Another direction is the use of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in the synthesis of new organosilicon compounds and polymers for various applications, such as drug delivery, imaging, and sensing. Additionally, the use of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in the modification of the surface of nanoparticles for various applications is an area of active research.
Méthodes De Synthèse
The synthesis of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane involves the reaction of 3-chloropropyltrimethoxysilane with trimethylsilyl chloride in the presence of a catalyst, such as zinc chloride or tin chloride. The reaction is carried out under reflux conditions in anhydrous conditions. The product is then purified by distillation or column chromatography.
Applications De Recherche Scientifique
3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane is widely used in scientific research. It is commonly used as a coupling agent to modify the surface of inorganic materials, such as silica and glass, to improve their compatibility with organic materials. It is also used to modify the surface of nanoparticles for various applications, such as drug delivery, imaging, and sensing. Additionally, it is used in the synthesis of various organosilicon compounds and polymers.
Propriétés
Numéro CAS |
17988-66-8 |
|---|---|
Nom du produit |
3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane |
Formule moléculaire |
C10H27ClO2Si3 |
Poids moléculaire |
299.03 g/mol |
Nom IUPAC |
3-chloropropyl-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C10H27ClO2Si3/c1-14(2,3)12-16(7,10-8-9-11)13-15(4,5)6/h8-10H2,1-7H3 |
Clé InChI |
QHTKEFOEUPWLSB-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(CCCCl)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)O[Si](C)(CCCCl)O[Si](C)(C)C |
Synonymes |
3-(3-Chloropropyl)-1,1,1,3,5,5,5-heptamethylpentanetrisiloxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




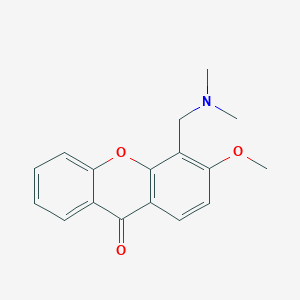
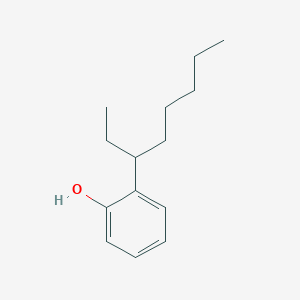
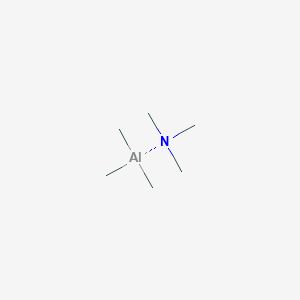

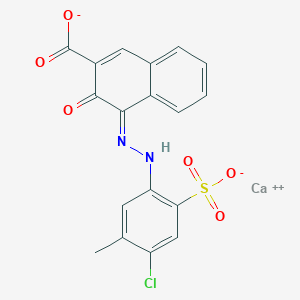




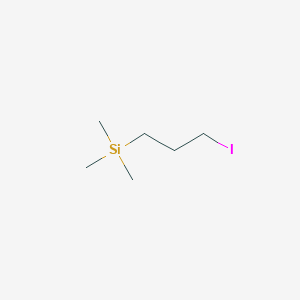

![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)
